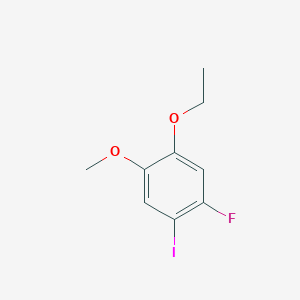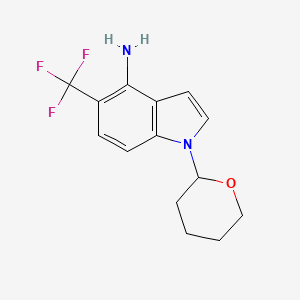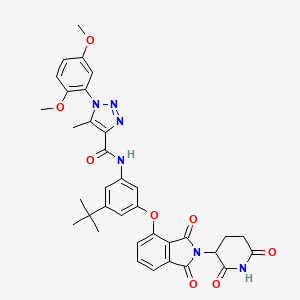
Sjpyt-195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sjpyt-195 is a designed nuclear receptor degrader that functions as a molecular glue degrader of the translation termination factor G1 to S phase transition protein 1 homolog (GSPT1). It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs) and has shown significant potential in reducing pregnane X receptor (PXR) protein levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sjpyt-195 is synthesized by conjugating a derivative of SPA70, a specific inverse agonist of the nuclear receptor PXR, to ligands of the E3 substrate receptor cereblon (CRBN). This conjugation results in the formation of this compound, which effectively reduces PXR protein levels .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of its precursor compounds, followed by their conjugation under optimized conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sjpyt-195 undergoes several types of chemical reactions, including:
Degradation Reactions: It acts as a molecular glue degrader, targeting GSPT1 for degradation.
Conjugation Reactions: The synthesis involves conjugation of SPA70 derivatives to CRBN ligands.
Common Reagents and Conditions
Major Products Formed
The primary product formed from these reactions is this compound, which effectively reduces PXR protein levels through the degradation of GSPT1 .
Wissenschaftliche Forschungsanwendungen
Sjpyt-195 has a wide range of scientific research applications, including:
Wirkmechanismus
Sjpyt-195 exerts its effects by acting as a molecular glue degrader of GSPT1. It binds to the E3 substrate receptor CRBN, facilitating the degradation of GSPT1, which in turn leads to the reduction of PXR protein levels. This mechanism is particularly significant in cancer therapy, where GSPT1 degradation can inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sjpyt-231: Another high-affinity binder of cereblon, valuable for the development of protein degraders.
Uniqueness
This compound is unique due to its dual role as a molecular glue degrader and its ability to target GSPT1 for degradation. This specificity and efficacy make it a valuable compound in the field of targeted protein degradation and cancer therapy .
Eigenschaften
Molekularformel |
C35H34N6O8 |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
N-[3-tert-butyl-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyphenyl]-1-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C35H34N6O8/c1-18-30(38-39-41(18)25-17-21(47-5)10-12-26(25)48-6)32(44)36-20-14-19(35(2,3)4)15-22(16-20)49-27-9-7-8-23-29(27)34(46)40(33(23)45)24-11-13-28(42)37-31(24)43/h7-10,12,14-17,24H,11,13H2,1-6H3,(H,36,44)(H,37,42,43) |
InChI-Schlüssel |
YYDMLWLLMFAABT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)C(C)(C)C)OC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
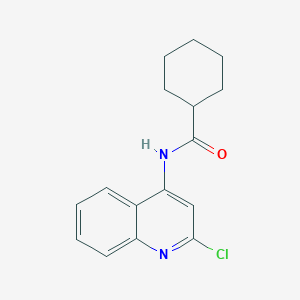
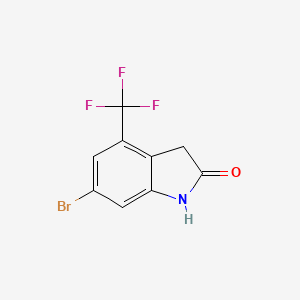
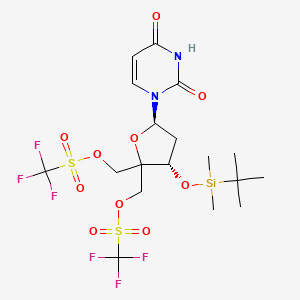

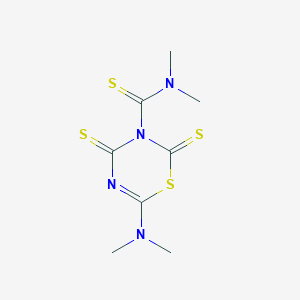
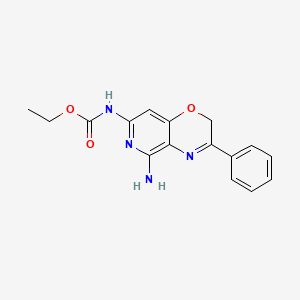
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
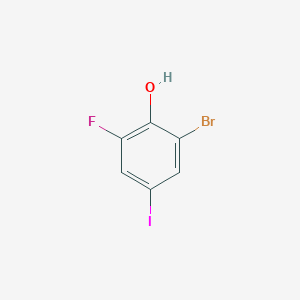
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
